3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10-15(11(2)23-18-10)25(21,22)20-7-3-4-12(9-20)8-14-17-16(19-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPNBISWICNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. The cyclopropyl-oxadiazole moiety can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethyl-oxazolyl sulfonyl group is introduced via sulfonylation reactions. The final coupling step involves the reaction of these moieties with the piperidine ring under suitable conditions to form the target compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole and oxazole rings can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, particularly the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, synthesized compounds similar to this one have shown promising results against various bacterial strains. In a study evaluating several oxadiazole derivatives, compounds demonstrated IC50 values ranging from 1.21 µM to 6.28 µM against urease, highlighting their potential as antibacterial agents .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. AChE inhibitors are crucial for treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections and other related ailments . The synthesized piperidine derivatives showed effective inhibition rates comparable to established drugs.
Cancer Treatment
The oxadiazole moiety is known for its role in cancer therapy. Compounds derived from oxadiazoles have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. Certain derivatives have shown IC50 values as low as 8.2 nM against HDAC-1, indicating their potential as anticancer agents .
Neurological Disorders
Given the activity against AChE, this compound may also be explored for its neuroprotective effects. Inhibitors of AChE are vital in developing treatments for neurodegenerative diseases . The structural characteristics of this compound suggest it could cross the blood-brain barrier effectively.
Case Studies
- Antibacterial Efficacy : A study synthesized various piperidine derivatives and tested their antibacterial activity against ESKAPE pathogens. The results indicated that certain derivatives had lower MIC values than traditional antibiotics, suggesting a potential new avenue for treating resistant bacterial infections .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines (e.g., PANC-1 and SK-MEL-2) demonstrated that selected oxadiazole derivatives significantly inhibited cell growth under both normoxic and hypoxic conditions. The compounds were evaluated for their cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and oxazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives with oxadiazole and oxazole moieties. For example:
- 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-cyclopropyl-1,2,4-oxadiazol-5-amine These compounds share structural similarities but differ in the positioning and nature of the substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine lies in its specific combination of functional groups, which can impart distinct reactivity and potential applications.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of oxadiazole and piperidine rings, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 316.36 g/mol.
1. Antibacterial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antibacterial properties. For instance, studies have shown that various derivatives demonstrate moderate to strong activity against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | S. typhi | 15 | 12.5 |
| Compound B | B. subtilis | 18 | 10.0 |
| Target Compound | E. coli | 14 | 15.0 |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Potency
| Enzyme | Target Compound IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 6.28 | 21.25 |
| Urease | 2.14 | - |
3. Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of signaling pathways .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Receptor Modulation : The compound has been shown to modulate the phosphorylation of DDR1 (Discoidin Domain Receptor 1), which plays a crucial role in cellular signaling related to fibrosis and inflammation .
- Binding Affinity : Docking studies suggest that the compound binds effectively to bovine serum albumin (BSA), indicating potential pharmacokinetic advantages .
Case Study 1: Antibacterial Screening
In a study evaluating a series of oxadiazole derivatives, the target compound displayed significant antibacterial activity against multiple strains, suggesting its potential as a lead candidate for antibiotic development .
Case Study 2: Neuroprotective Effects
A related study investigated the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease, demonstrating that compounds with similar structural features can enhance cognitive function through AChE inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Oxadiazole Formation : Cyclopropyl-substituted oxadiazole intermediates are synthesized via cyclocondensation of acylhydrazides with nitriles under acidic conditions .
Piperidine Sulfonylation : The 3,5-dimethylisoxazole-4-sulfonyl group is introduced to the piperidine ring via sulfonylation using sulfonyl chlorides in anhydrous dichloromethane with a base like triethylamine .
Coupling Steps : The oxadiazole and sulfonylpiperidine moieties are coupled using alkylation or Mitsunobu reactions.
Key Considerations :
- Protecting groups (e.g., tert-butyl carbamates) may be required to prevent side reactions during coupling .
- Yields vary with reaction conditions (e.g., solvent polarity, temperature).
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole cyclization | HCl (cat.), 80°C, 12 h | 65–75 | |
| Sulfonylation | DCM, Et₃N, 0°C → RT | 80–85 | |
| Coupling | DMF, K₂CO₃, 60°C | 50–60 |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole C=O at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₇H₂₁N₃O₄S: 364.1292) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry (e.g., bond angles ~109° for tetrahedral sulfur) .
- HPLC-PDA : Assesses purity (>95% by area under the curve at 254 nm) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for oxadiazole cyclization and sulfonylation steps .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal parameters for new derivatives .
Q. How should researchers resolve contradictions in reported reaction yields for similar sulfonylpiperidine derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) that cause yield discrepancies .
- Controlled Replication : Repeat experiments with standardized reagents (e.g., anhydrous solvents, fresh sulfonyl chlorides) to minimize batch variability .
- Meta-Analysis : Compare literature data for trends (e.g., lower yields in polar aprotic solvents due to side reactions) .
Q. What strategies mitigate challenges in functionalizing the 3,5-dimethylisoxazole-4-sulfonyl group?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate the methyl-substituted isoxazole, enabling site-selective functionalization .
- Protection/Deprotection : Temporarily block the sulfonamide nitrogen with a Boc group to prevent undesired nucleophilic attacks during alkylation .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 h, monitor degradation via LC-MS .
- Thermal Stress : Heat to 80°C for 48 h, assess decomposition products .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Data Analysis and Optimization
Q. What statistical methods are effective for optimizing reaction parameters in small-scale syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst ratio) to maximize yield .
- Taguchi Arrays : Screen 4–5 factors (e.g., solvent, base, time) with minimal experiments .
Example : A 2³ factorial design testing solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and temperature (60°C vs. 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
